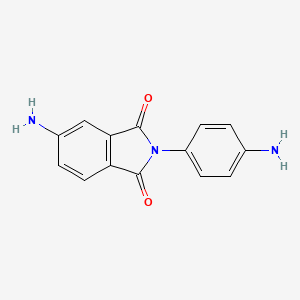

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione, also known as 5-APDI, is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

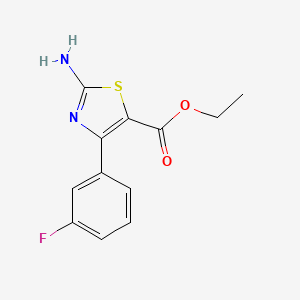

Synthesis and Chemical Properties

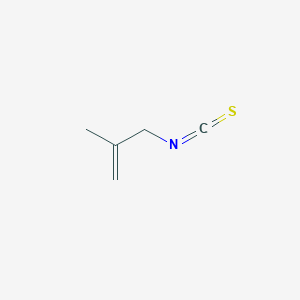

- Synthesis Techniques : 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione and related compounds have been synthesized using various methods, including microwave-assisted reactions and conventional methods. For example, a study by Sena et al. (2007) describes the efficient synthesis of similar compounds starting from N-hydroxymethylphthalimide and aryl-amines, comparing conventional and microwave-mediated methods (Sena et al., 2007).

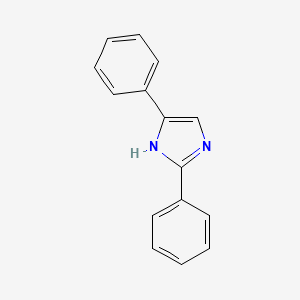

- Crystallography and Molecular Structure : The molecular and crystal structure of these compounds, such as N-aminoimides, has been examined, revealing details about their conformation and bonding. For instance, Struga et al. (2007) synthesized new N-aminoimides and analyzed their crystal structures (Struga et al., 2007).

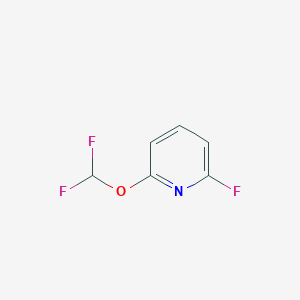

Applications in Medicinal Chemistry

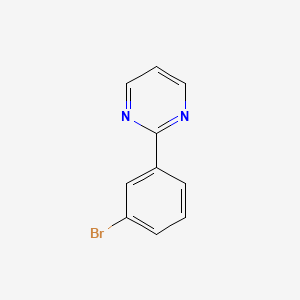

- Antipsychotic Potential : Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotic agents. Czopek et al. (2020) studied a series of these compounds for their inhibition of phosphodiesterase 10A and affinity to serotonin receptors, identifying promising compounds for antipsychotic use (Czopek et al., 2020).

- Anticonvulsant Activities : Sharma et al. (2016) synthesized 5-(isoindole-1,3-dione) pyrimidinones and evaluated their anticonvulsant activities, finding some compounds effective in in vivo tests (Sharma et al., 2016).

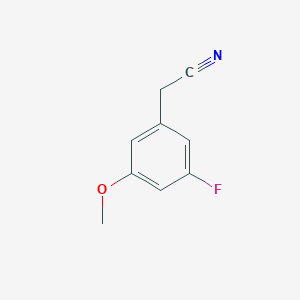

Photoluminescent Properties

- Fluorescence Studies : Tan et al. (2014) developed a new synthesis method for amino-phthalimide derivatives and found that these aromatic compounds exhibited high fluorescence in the blue-green region (Tan et al., 2014).

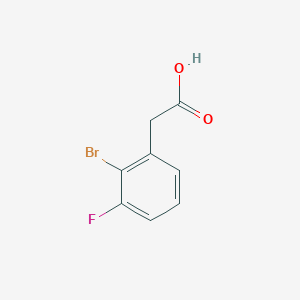

Antibacterial and Antifungal Properties

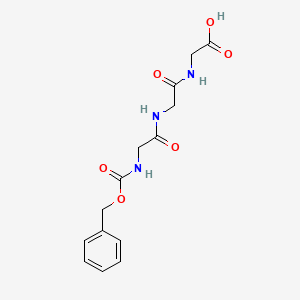

- Antimicrobial Evaluation : Compounds related to 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione have been synthesized and tested for their antibacterial and antifungal properties. For instance, Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives and evaluated their antimicrobial effectiveness (Jat et al., 2006).

Propiedades

IUPAC Name |

5-amino-2-(4-aminophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYWZQZGJNBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356821 |

Source

|

| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

13406-77-4 |

Source

|

| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.